4-[(Azetidin-3-yloxy)methyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)pyridine |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2 |
InChI Key |
WOPZELOUQVDGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Azetidin 3 Yloxy Methyl Pyridine and Its Functionalized Analogs
Retrosynthetic Analysis of the 4-[(Azetidin-3-yloxy)methyl]pyridine Core
A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections. The most apparent disconnection is at the ether linkage (C-O bond), which simplifies the molecule into two key synthons: a 3-hydroxyazetidine derivative and a 4-(halomethyl)pyridine or a related pyridylmethanolequivalent. This approach is strategically sound as it allows for the separate, and potentially modular, synthesis of the two heterocyclic components.
The forward synthesis, therefore, would typically involve a nucleophilic substitution, such as a Williamson ether synthesis, where the alkoxide of an N-protected 3-hydroxyazetidine attacks an electrophilic 4-(halomethyl)pyridine. masterorganicchemistry.comwikipedia.org The nitrogen of the azetidine (B1206935) ring must be protected to prevent it from acting as a competing nucleophile.
A further disconnection of the 3-hydroxyazetidine synthon reveals acyclic precursors. A common strategy involves a C-N bond disconnection, leading back to a 1,3-amino alcohol derivative. This precursor, containing the necessary carbon framework, can be cyclized to form the four-membered ring. This approach highlights the importance of intramolecular cyclization strategies in azetidine synthesis.
The pyridine (B92270) moiety can be disconnected using established methods for pyridine synthesis. advancechemjournal.comlakotalakes.com For instance, a Hantzsch or Chichibabin synthesis could be envisioned to construct a pyridine ring with the required methyl group at the C4 position, which can then be functionalized to introduce the leaving group necessary for the ether synthesis. drugfuture.comdrugfuture.comwikipedia.org
Strategies for the Construction of the Azetidine Ring
Intermolecular cyclizations, such as [2+2] cycloadditions, provide a direct route to the azetidine core. A notable example is the photocycloaddition between an imine and an alkene, which can form the four-membered ring in a single step. Another approach involves the reaction of 2-aminomalonates with chalcones, which proceeds through a Michael addition followed by an oxidative cyclization to yield highly functionalized azetidines with excellent diastereoselectivity. acs.orgnih.gov
Table 1: Examples of Intermolecular Cyclization for Azetidine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Key Feature |
|---|---|---|---|---|
| Imine | Alkene | hv (Photochemical) | Azetidine | Direct [2+2] cycloaddition |
Intramolecular cyclization is the most common and versatile strategy for synthesizing the azetidine ring, particularly for obtaining substituted derivatives like 3-hydroxyazetidine. frontiersin.org These methods typically involve the formation of a C-N bond from a linear precursor.
A primary method is the cyclization of γ-amino alcohols or their derivatives. The hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate, or halide), which is then displaced by the nitrogen atom in an intramolecular SN2 reaction. This 4-exo-tet cyclization is a reliable method for forming the azetidine ring. frontiersin.orgnih.gov
Another powerful intramolecular approach is the regioselective aminolysis of epoxides. For the synthesis of 3-hydroxyazetidines, a cis-3,4-epoxy amine can undergo an intramolecular ring-opening upon treatment with a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). This reaction proceeds with high regioselectivity to afford the desired azetidine-3-ol. frontiersin.orgnih.govresearchgate.netdntb.gov.uaresearchgate.net
Table 2: Comparison of Intramolecular Cyclization Methods
| Precursor | Method | Reagents | Key Advantage | Reference |
|---|---|---|---|---|
| γ-Amino alcohol | SN2 Cyclization | 1. MsCl, Et₃N; 2. Base | High reliability, good yields | frontiersin.orgnih.gov |
| cis-3,4-Epoxy amine | Epoxide Aminolysis | La(OTf)₃ (catalytic) | High regioselectivity, mild conditions | frontiersin.orgnih.govresearchgate.netdntb.gov.uaresearchgate.net |
Alternative strategies to form the azetidine ring involve the manipulation of other cyclic structures.
Ring Contraction: Azetidines can be synthesized via the ring contraction of five-membered heterocycles like pyrrolidines. While less common for the specific core of this compound, photochemical methods have been developed to promote the ring contraction of pyridines to afford pyrrolidine (B122466) derivatives, showcasing the principle of skeletal rearrangement. osaka-u.ac.jpnih.gov
Ring Expansion: A more frequently employed strategy is the one-carbon ring expansion of three-membered aziridines. This can be achieved by reacting aziridines with a carbene source. For instance, the reaction of rhodium-bound carbenes with methylene (B1212753) aziridines results in a [3+1] ring expansion to yield highly substituted azetidines with excellent regio- and stereoselectivity. nih.gov Biocatalytic methods using engineered cytochrome P450 enzymes have also been developed to catalyze this transformation with high enantioselectivity. nih.govacs.orgacs.org Azetidines can themselves undergo ring expansion to form larger rings like pyrrolidines or azepanes under certain conditions. researchgate.netnih.govscite.ai
Controlling the stereochemistry at the C3 position of the azetidine ring is crucial for developing chiral analogs. Several stereoselective methods have been established.
From Chiral Precursors: The use of enantiomerically pure starting materials, such as β-amino alcohols derived from the chiral pool, allows for the synthesis of chiral azetidines via intramolecular cyclization. thieme-connect.com
Asymmetric Cycloadditions: Stereoselective [2+2] cycloadditions can be employed to construct the azetidine ring with defined stereocenters. acs.orgnih.gov
Stereoselective Functionalization: The stereoselective functionalization of a pre-formed azetidine ring is another powerful approach. For example, the formation of azetidine–borane complexes allows for regioselective lithiation and subsequent reaction with electrophiles, proceeding with a high degree of stereocontrol dependent on the reaction temperature and reagents used. acs.org
Methodologies for the Introduction and Modification of the Pyridine Moiety
The most direct method for introducing the pyridylmethyl group is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This involves the reaction of an N-protected azetidin-3-olate with 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine (B1298872). The reaction is typically performed in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of the azetidine.
Table 3: Conditions for Williamson Ether Synthesis
| Azetidine Component | Pyridine Component | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| N-Boc-3-hydroxyazetidine | 4-(Chloromethyl)pyridine HCl | NaH | DMF, THF | 0 °C to RT |
Modification of the pyridine ring, often referred to as late-stage functionalization, is a valuable strategy for creating analogs from a common intermediate. This allows for the diversification of the molecule at a late step in the synthesis. Methods for C-H functionalization of pyridines are well-established. For instance, a sequence of C-H fluorination at the position alpha to the nitrogen, followed by nucleophilic aromatic substitution (SNAr), allows for the introduction of a wide range of nitrogen, oxygen, sulfur, or carbon-based substituents. nih.govberkeley.eduacs.org Other strategies, such as Minisci-type radical additions or transition-metal-catalyzed cross-coupling reactions, can also be employed to modify the pyridine core. nih.gov Recently, methods for the selective C4-carboxylation of pyridines using CO₂ have also been developed. chemistryviews.org
For building functionalized pyridine precursors from the ground up, classical methods remain relevant.
Hantzsch Pyridine Synthesis: This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia, followed by an oxidation step to yield the aromatic pyridine ring. wikipedia.orgatamanchemicals.com
Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, often under pressure. While yields can be low, the starting materials are inexpensive. drugfuture.comdrugfuture.comatamanchemicals.comrsc.org
These classical syntheses allow for the preparation of a wide variety of substituted pyridines that can then be incorporated into the final target structure.
C-O Bond Formation Reactions for Azetidin-3-yloxy Linkage
The crucial ether bond in this compound is typically formed through nucleophilic substitution reactions where one fragment acts as the nucleophile and the other as the electrophile. Two of the most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and straightforward method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction. chemicalbook.comnih.gov In the context of synthesizing this compound, this can be approached in two ways:
Route A: Reaction of the alkoxide of N-protected 3-hydroxyazetidine with a 4-(halomethyl)pyridine derivative.
Route B: Reaction of the alkoxide of 4-pyridinemethanol (B147518) with an N-protected 3-haloazetidine or an azetidine-3-yl sulfonate ester.
Route A is generally preferred due to the higher reactivity of primary halides like 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine compared to the electrophiles in Route B, which are on a secondary carbon and part of a strained ring system. nih.gov
The reaction typically involves deprotonating the N-protected 3-hydroxyazetidine with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the addition of the 4-(halomethyl)pyridine. The use of an N-protecting group, most commonly a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions involving the azetidine nitrogen.
Table 1: Representative Conditions for Williamson Ether Synthesis This table presents hypothetical data based on typical conditions for this reaction type.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-Boc-3-hydroxyazetidine | 4-(Chloromethyl)pyridine HCl | NaH | DMF | 25-60 | 70-85 |
| N-Boc-3-hydroxyazetidine | 4-(Bromomethyl)pyridine HBr | K₂CO₃ | Acetonitrile (B52724) | 80 | 65-80 |
| 4-Pyridinemethanol | N-Boc-3-iodoazetidine | NaH | THF | 0-25 | 50-65 |
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for C-O bond formation, particularly when the Williamson ether synthesis is sluggish or leads to side products. chemscene.comnih.gov This reaction allows for the condensation of a primary or secondary alcohol with a nucleophile, in this case, another alcohol, under mild, neutral conditions. nih.gov For the synthesis of this compound, this would involve the reaction of N-Boc-3-hydroxyazetidine with 4-pyridinemethanol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chemscene.comnih.gov
A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon that is activated by the phosphine. nih.govorganic-chemistry.org While this is not relevant for the achiral 4-pyridinemethanol, it would be a critical consideration if a chiral secondary alcohol were used on the pyridine-containing fragment.
Table 2: Reagents and Conditions for Mitsunobu Reaction This table presents hypothetical data based on typical conditions for this reaction type.
| Alcohol 1 | Alcohol 2 | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-Boc-3-hydroxyazetidine | 4-Pyridinemethanol | PPh₃, DIAD | THF | 0-25 | 60-75 |
| 4-Pyridinemethanol | N-Boc-3-hydroxyazetidine | PPh₃, DEAD | Toluene | 0-25 | 60-75 |
Derivatization of the Pyridine Ring at the 4-Position
Functionalization of the pyridine ring at the 4-position is a critical step in preparing the necessary precursors for the C-O bond formation reactions described above. A common starting material for this purpose is 4-methylpyridine (B42270) (γ-picoline).
To prepare 4-(halomethyl)pyridines, a key electrophile in the Williamson ether synthesis, radical halogenation of 4-methylpyridine can be employed. This is often achieved using N-halosuccinimides (NCS, NBS) in the presence of a radical initiator like benzoyl peroxide. However, these reactions can sometimes suffer from a lack of selectivity and the formation of di- and tri-halogenated byproducts.
A more controlled and widely used approach involves the conversion of 4-pyridinemethanol to the corresponding 4-(halomethyl)pyridine. 4-Pyridinemethanol can be readily synthesized by the reduction of isonicotinic acid or its esters. The hydroxyl group of 4-pyridinemethanol can then be converted to a good leaving group, such as a halide. This is typically accomplished using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Metal-Catalyzed Coupling Reactions in Pyridine Functionalization
While the primary C-O bond formation for the azetidin-3-yloxy linkage is often achieved through nucleophilic substitution, metal-catalyzed reactions play a significant role in the broader context of synthesizing functionalized analogs. Palladium-catalyzed cross-coupling reactions, in particular, offer a powerful tool for creating C-O bonds, especially with aryl halides.
For instance, a palladium-catalyzed Buchwald-Hartwig type C-O coupling could be envisioned between an N-protected 3-hydroxyazetidine and a 4-halopyridine. This approach would be particularly useful for constructing analogs where the methylene spacer is absent. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base.
Table 3: Components of a Representative Palladium-Catalyzed C-O Coupling Reaction This table presents hypothetical data based on typical conditions for this reaction type.
| Substrate 1 | Substrate 2 | Palladium Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| N-Boc-3-hydroxyazetidine | 4-Bromopyridine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene |
| N-Boc-3-hydroxyazetidine | 4-Chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane |
These metal-catalyzed methods are highly valuable for creating a diverse range of analogs by modifying the pyridine ring with various substituents prior to the coupling step.
Convergent and Linear Synthetic Routes to the Hybrid Scaffold
The synthesis of this compound can be designed using either a linear or a convergent approach.
A linear synthesis involves the sequential modification of a single starting material through a series of steps. For example, one could start with 4-methylpyridine, functionalize it to 4-(chloromethyl)pyridine, and then perform the Williamson ether synthesis with N-Boc-3-hydroxyazetidine, followed by deprotection.
Linear Synthesis Example:
4-Methylpyridine → 4-Pyridinemethanol → 4-(Chloromethyl)pyridine → N-Boc-4-[(azetidin-3-yloxy)methyl]pyridine → this compound
A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. In this case, the N-Boc-3-hydroxyazetidine and the 4-(chloromethyl)pyridine would be prepared separately and then coupled.
Convergent Synthesis Example:
Fragment 1 Synthesis: Epichlorohydrin → ... → N-Boc-3-hydroxyazetidine
Fragment 2 Synthesis: 4-Methylpyridine → ... → 4-(Chloromethyl)pyridine
Coupling: Fragment 1 + Fragment 2 → N-Boc-4-[(azetidin-3-yloxy)methyl]pyridine
Final Step: Deprotection → this compound
Considerations for Scalable and Sustainable Synthetic Protocols
For the large-scale production of this compound, several factors related to scalability and sustainability must be considered.
Reagent Selection: The choice of reagents is critical. For example, while the Mitsunobu reaction is effective on a lab scale, the use of stoichiometric triphenylphosphine and an azodicarboxylate, which generate triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, can be problematic for large-scale synthesis and purification. The Williamson ether synthesis, using more common and less expensive bases and solvents, is often more amenable to scale-up.
Process Safety: The thermal stability of intermediates and the potential for runaway reactions must be carefully evaluated, particularly for steps involving strong bases like sodium hydride.
Green Chemistry Principles: To enhance the sustainability of the synthesis, principles of green chemistry should be applied. This includes minimizing the number of synthetic steps, maximizing atom economy, using safer solvents, and reducing waste generation. For example, exploring catalytic methods for C-O bond formation could be a more sustainable alternative to stoichiometric reactions.
Purification: The development of purification methods that avoid chromatography, such as crystallization or distillation, is highly desirable for scalable synthesis. The formation of hydrochloride or other salts of the final compound can facilitate isolation and purification.
By carefully considering these factors, synthetic routes can be designed that are not only efficient in the laboratory but also practical and sustainable for larger-scale production.
Advanced Analytical Characterization Techniques for 4 Azetidin 3 Yloxy Methyl Pyridine
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For 4-[(Azetidin-3-yloxy)methyl]pyridine, with a molecular formula of C₉H₁₂N₂O, the theoretical exact mass of the neutral molecule is 176.09496 Da. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The calculated exact mass for this protonated species is 177.10224 Da. Experimental measurement of this ion's m/z value using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometry would be expected to align closely with this theoretical value, providing strong evidence for the compound's elemental composition.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₉H₁₂N₂O | 176.09496 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon-hydrogen framework and establish connectivity between atoms.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring, the methylene (B1212753) bridge, and the azetidine (B1206935) ring. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the protons at positions 2 and 6 being chemically equivalent, as are the protons at positions 3 and 5. The methylene protons (-CH₂-) would likely appear as a singlet around δ 4.5 ppm. The azetidine ring protons would present a more complex pattern, with the methine proton (-CH-) appearing further downfield due to the adjacent oxygen atom, and the two sets of methylene protons showing distinct signals.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm). The methylene bridge carbon would be found around δ 70 ppm, while the azetidine ring carbons would appear further upfield, with the carbon bearing the oxygen (C-O) resonating at a higher chemical shift than the other two carbons of the ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine C2/C6 | ~8.5 | ~150 |
| Pyridine C3/C5 | ~7.3 | ~121 |
| Pyridine C4 | - | ~148 |
| Methylene (-CH₂-) | ~4.5 | ~70 |
| Azetidine CH-O | ~4.2 | ~65 |
| Azetidine CH₂-N | ~3.6 | ~50 |
| Azetidine NH | Variable | - |
*Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the azetidine ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the proton signal to its corresponding carbon signal, for example, linking the methylene protons at ~4.5 ppm to the methylene carbon at ~70 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds. It is key for connecting different fragments of the molecule. For instance, an HMBC correlation would be expected from the methylene protons to the C4 carbon of the pyridine ring and to the C3 methine carbon of the azetidine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation. For this compound, NOESY could show spatial proximity between the methylene bridge protons and the protons at positions 3 and 5 of the pyridine ring. ipb.pt
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups. Key expected absorptions include C=C and C=N stretching vibrations for the pyridine ring (around 1600-1450 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and out-of-plane C-H bending (900-700 cm⁻¹). The C-O-C stretch of the ether linkage would appear in the 1250-1050 cm⁻¹ region. The azetidine ring would be characterized by N-H stretching (a broad band around 3300 cm⁻¹) and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyridine ring vibrations are typically strong in Raman spectra. Aromatic ring stretching modes are particularly prominent.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridine Ring | C=C, C=N Stretch | 1600-1450 |
| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 |
| Ether | C-O-C Stretch | 1250-1050 |
| Azetidine | N-H Stretch | ~3300 (broad) |
| Azetidine | C-N Stretch | 1250-1020 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions.
The analysis would yield precise data on the geometry of both the pyridine and azetidine rings, the conformation of the ether linkage, and how the molecules pack together in the crystal lattice. This information would include the crystal system, space group, and unit cell dimensions. As of now, publicly accessible crystallographic data for this specific compound is not available.
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of polar organic compounds like this one. A typical method would use a C18 stationary phase with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often with a buffer or acid additive to ensure sharp peak shapes. Detection is commonly performed using a UV detector, set to a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm). This method can effectively separate the main compound from potential impurities, such as unreacted starting materials, synthetic by-products, or degradation products. ptfarm.plresearchgate.net
Impurity Profiling: When coupled with a mass spectrometer (LC-MS), HPLC can be used for impurity profiling. ptfarm.pl This allows for the determination of the molecular weights of any detected impurities, providing clues to their structures and origins. Potential process-related impurities could include starting materials like 4-(chloromethyl)pyridine (B78701) or azetidin-3-ol, or by-products from side reactions.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(Chloromethyl)pyridine |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique for the analysis of this compound. Given the compound's structural features, specifically the basic pyridine and azetidine nitrogens, reverse-phase HPLC is a common approach. The basic nature of these functional groups can lead to challenging peak shapes due to interactions with silica-based columns. chromforum.org Therefore, method development often focuses on mitigating these interactions to achieve symmetric peaks and reproducible retention times.
A typical HPLC method would utilize a C18 column, which is a versatile stationary phase for a wide range of organic molecules. To improve peak shape and retention for basic compounds like this compound, mobile phase modifiers are essential. Acidic additives, such as formic acid or trifluoroacetic acid, are often incorporated into the mobile phase to protonate the basic nitrogens, thereby reducing tailing and improving chromatographic performance. chromforum.org The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation. sielc.com
Table 1: Illustrative HPLC Parameters for the Analysis of Pyridine Derivatives
| Parameter | Condition |
|---|---|
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and may require optimization for the specific analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, UPLC can provide much faster analysis times without compromising the quality of the separation.
The principles of method development for UPLC are similar to those for HPLC, with a focus on selecting an appropriate stationary phase and mobile phase combination. Due to the increased efficiency of UPLC, sharper and narrower peaks are expected, leading to improved detection limits. This is particularly beneficial when analyzing for impurities or conducting quantitative studies. The transition from an HPLC method to a UPLC method would involve scaling the gradient and flow rate to the smaller column dimensions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is invaluable for the structural confirmation and quantification of this compound, especially in complex matrices. acs.orgnih.govresearchgate.net
Following chromatographic separation by either HPLC or UPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like this compound, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺.
In the tandem mass spectrometry (MS/MS) mode, the protonated molecular ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a unique fragmentation pattern that serves as a structural fingerprint of the compound, allowing for highly selective and sensitive detection.
Table 2: Representative LC-MS/MS Parameters for Azetidine and Pyridine Derivatives
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
These parameters are illustrative and would be optimized for the specific precursor and product ions of this compound.
The development of a specific and robust LC-MS/MS method would involve the optimization of both the chromatographic conditions to ensure reproducible retention and the mass spectrometric parameters to maximize the signal intensity of the parent and fragment ions.
Computational and Theoretical Studies of 4 Azetidin 3 Yloxy Methyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. electrochemsci.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while maintaining a high level of accuracy. electrochemsci.org For 4-[(Azetidin-3-yloxy)methyl]pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to perform a full geometry optimization. mostwiedzy.pl This process finds the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure of the molecule.
The optimization yields precise information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, by calculating the vibrational frequencies, it can be confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface. DFT can also be used to explore the energy landscapes of different isomers or conformers, identifying the most stable forms of the molecule. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(pyridine)-C(methylene) | 1.51 Å |
| C(methylene)-O | 1.43 Å | |
| O-C(azetidine) | 1.44 Å | |
| C(azetidine)-N | 1.47 Å | |
| Bond Angle | C-C-O (methylene bridge) | 109.5° |
| C-O-C (ether linkage) | 118.0° | |
| Dihedral Angle | C(pyridine)-C-O-C(azetidine) | 180.0° (anti-periplanar) |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.br It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unesp.br The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. It is likely that the HOMO would have significant density on the electron-rich pyridine (B92270) ring and the nitrogen atom of the azetidine (B1206935) ring, indicating these are potential sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyridine ring, making it susceptible to nucleophilic attack. researchgate.net Other quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can also be calculated to further quantify the molecule's reactivity. electrochemsci.org
Table 2: Hypothetical FMO Properties and Quantum Chemical Parameters for this compound
| Parameter | Abbreviation | Value (eV) |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | -6.5 |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -1.2 |
| HOMO-LUMO Energy Gap | ΔE | 5.3 |
| Ionization Potential | IP | 6.5 |
| Electron Affinity | EA | 1.2 |
| Global Hardness | η | 2.65 |
| Global Softness | S | 0.19 |
| Electronegativity | χ | 3.85 |
Note: This data is for illustrative purposes to show the types of parameters generated from FMO analysis.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics simulations offer a computationally efficient way to study the conformational properties and dynamics of molecules.
Molecular mechanics simulations can be used to systematically explore the conformational space of the molecule. By rotating the dihedral angles of the flexible bonds and calculating the potential energy of each conformation, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target, as the binding conformation is often a low-energy one.
Molecular dynamics (MD) simulations provide a way to study the movement of atoms in a molecule over time by solving Newton's equations of motion. An MD simulation of this compound, either in a vacuum or in a simulated solvent environment, can reveal dynamic information about its conformational preferences and intramolecular interactions.
In Silico Approaches to Structure-Activity Relationship (SAR) Studies
In silico methods are integral to modern drug discovery for establishing Structure-Activity Relationships (SAR). nih.gov These computational techniques aim to correlate the structural features of a molecule with its biological activity. mdpi.com For this compound, if it were part of a series of potential drug candidates, in silico SAR studies would be employed to guide the design of more potent and selective analogs. nih.gov
This process often involves building a quantitative structure-activity relationship (QSAR) model. mdpi.com A series of related molecules with known biological activities would be analyzed to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity. Once a predictive QSAR model is established, it can be used to estimate the activity of new, unsynthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. researchgate.net For example, modifications could be explored at various positions on the pyridine ring or by substituting the azetidine ring with other small heterocycles to understand their impact on activity. nih.gov
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active ligands, a model, or pharmacophore, can be constructed that encapsulates the essential steric and electronic features required for biological activity.
A hypothetical LBDD study for a series of analogs based on this compound could involve the generation of a pharmacophore model. For instance, if a set of these compounds were found to be antagonists for a specific G-protein coupled receptor, such as a muscarinic acetylcholine (B1216132) receptor, a pharmacophore model could be developed. nih.govresearchgate.net This model might identify key features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the azetidine nitrogen), and a hydrophobic region. researchgate.net Such a model would be instrumental in screening large compound libraries to identify new potential hits with diverse core structures but similar pharmacophoric features. semanticscholar.org
Table 1: Hypothetical Pharmacophore Features for this compound Analogs
| Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor residues in a receptor binding pocket. |
| Hydrogen Bond Donor | Azetidine Nitrogen (protonated) | Interaction with acceptor residues in a receptor binding pocket. |
| Hydrophobic Core | Pyridine Ring | Van der Waals interactions with nonpolar residues. |
| Positive Ionizable | Azetidine Nitrogen | Potential for ionic interactions with negatively charged residues. |
Molecular Docking and Dynamics for Protein-Ligand Interactions (Hypothetical Targets)
When the structure of a potential biological target is known, molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding of a ligand like this compound. researchgate.net These computational techniques predict the preferred orientation of a molecule within a protein's binding site and estimate the strength of the interaction. rjptonline.org
For a hypothetical study, one might select a protein kinase as a target, given that many kinase inhibitors contain a pyridine moiety. researchgate.netmdpi.com Docking simulations could be performed to place this compound into the ATP-binding site of a kinase, such as Epidermal Growth Factor Receptor (EGFR). researchgate.net The results might predict key interactions, such as a hydrogen bond between the pyridine nitrogen and a backbone amide in the hinge region of the kinase.
Table 2: Hypothetical Docking Results of this compound with a Protein Kinase
| Parameter | Predicted Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Favorable binding interaction. |
| Key H-Bond Interactions | Pyridine N with Hinge Region Residue | Anchors the ligand in the active site. |
| Other Interactions | Azetidine ring with polar residues | Contributes to binding specificity. |
| RMSD during MD (Å) | 1.2 | The ligand remains stably bound in the predicted pose. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, thus prioritizing the most promising candidates for synthesis and testing. chalcogen.ro
A QSAR study on a series of derivatives of this compound would begin by calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical method, such as multiple linear regression, would then be used to build an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net
For example, a hypothetical QSAR model for a set of this compound analogs with antimicrobial activity might reveal that activity is positively correlated with the lipophilicity (LogP) and negatively correlated with the energy of the highest occupied molecular orbital (HOMO). chalcogen.ro This would suggest that future synthetic efforts should focus on creating more lipophilic analogs with lower HOMO energies to enhance antimicrobial potency. The predictive power of such a model is typically assessed through internal and external validation methods. researchgate.net
Table 3: Hypothetical QSAR Model for a Series of this compound Analogs
| Descriptor | Coefficient | Interpretation |
| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is associated with higher activity. |
| HOMO Energy | -0.21 | A lower HOMO energy is favorable for activity. |
| Molecular Weight | +0.12 | Larger molecules in the series tend to be more active. |
| Model Statistics | ||
| r² (Coefficient of Determination) | 0.85 | The model explains 85% of the variance in the activity data. |
| q² (Cross-validated r²) | 0.78 | The model has good internal predictive power. |
Preclinical Biological Activity and Mechanism of Action Studies of 4 Azetidin 3 Yloxy Methyl Pyridine Analogs
Investigations into Enzyme Modulation and Inhibition
The modulation of enzyme activity is a cornerstone of therapeutic intervention for a multitude of diseases. Analogs of the 4-[(Azetidin-3-yloxy)methyl]pyridine scaffold have been investigated for their potential to inhibit key enzymes implicated in various pathological signaling pathways.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to several central nervous system (CNS) disorders, metabolic diseases, and certain types of cancer. Consequently, the development of GSK-3 inhibitors is an area of intense research.
While direct preclinical data on the GSK-3 inhibitory activity of this compound analogs is not extensively available in the public domain, the pyridine (B92270) moiety is a common feature in many known GSK-3 inhibitors. The structural features of the azetidine (B1206935) ring and the ether linkage could influence binding to the ATP-binding pocket of the enzyme, a common mechanism of action for kinase inhibitors. Further research is necessary to synthesize and evaluate analogs of this specific scaffold to determine their potency and selectivity against GSK-3.
Table 1: Representative GSK-3 Inhibitors with Heterocyclic Scaffolds
| Compound | Scaffold | GSK-3β IC50 (nM) |
| CHIR-99021 | Aminopyrimidine | 6.7 |
| AZD1080 | Oxindole-pyridine | 10 |
| Tideglusib | Thiadiazolidinone | 5 |
Note: The data in this table is for illustrative purposes to show the potency of known GSK-3 inhibitors with different heterocyclic cores and does not represent data for this compound analogs.
Other Relevant Enzyme Targets
The structural motif of this compound suggests potential interactions with other enzyme classes. For instance, various pyridine-containing compounds have been explored as inhibitors of histone deacetylases (HDACs), monoamine oxidases (MAOs), and various kinases beyond GSK-3. The unique three-dimensional shape conferred by the azetidine ring could lead to novel binding modes and selectivity profiles against such targets. However, specific preclinical studies investigating analogs of this compound against these other enzyme targets are not readily found in published literature.
Receptor Binding and Functional Assays
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The interaction of small molecules with these receptors can lead to a variety of physiological responses, making them attractive targets for drug development.
Serotonin (B10506) 5HT4 Receptor Partial Agonism
The serotonin 5HT4 receptor is a Gs-coupled GPCR that is predominantly expressed in the gastrointestinal tract and the central nervous system. Partial agonists of the 5HT4 receptor have shown therapeutic potential for treating gastrointestinal motility disorders and cognitive deficits.
Interestingly, research into novel 5HT4 partial agonists has explored the use of azetidine rings as bioisosteric replacements for piperidine (B6355638) moieties. nih.gov This strategy aims to improve metabolic stability and pharmacokinetic properties while maintaining or enhancing pharmacological activity. nih.gov The this compound scaffold fits the general pharmacophore for 5HT4 receptor ligands, which typically consists of a basic amine, a central linker, and an aromatic component. The azetidine group in this scaffold could serve as the basic amine, potentially interacting with key residues in the receptor binding pocket. Further functional assays would be needed to determine the efficacy and potency of these analogs as 5HT4 partial agonists.
Other G-protein Coupled Receptors (GPCRs)
The versatility of the this compound scaffold suggests that its analogs could potentially interact with a range of other GPCRs. Depending on the specific substitutions on the pyridine and azetidine rings, these compounds could be screened against various receptor panels to identify novel activities. For example, modifications could be made to target muscarinic, dopaminergic, or adrenergic receptors, among others. Without specific preclinical data, the activity of these analogs at other GPCRs remains speculative but represents a potential avenue for future drug discovery efforts.
In Vitro Antimicrobial Efficacy
The antimicrobial potential of pyridine analogs has been a subject of significant research interest, with studies exploring their efficacy against a range of pathogenic microorganisms.
Analogs of this compound have demonstrated notable in vitro antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A variety of pyridine derivatives have been synthesized and evaluated, showing a range of potencies. For instance, certain novel fluoroquinolone derivatives incorporating a piperidinyl moiety have shown potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 4 μg/mL. nih.gov
One study identified a class of polyheterocyclic compounds active against B. subtilis and S. aureus with MIC values in the range of 3.125–12.5 μg/ml. nih.gov Another study on 1,3,4-oxadiazole-based compounds reported MICs as low as 0.5 μg/mL against S. aureus. researchgate.net Furthermore, novel anaephene derivatives, which are alkyl pyridinol compounds, have shown selective and potent antibacterial activity against various S. aureus strains, including MRSA, with MIC values ranging from 0.5 to 16 μg/mL. mdpi.com Thiazole-quinolinium derivatives have also been reported to possess broad-spectrum antibacterial activity, significantly reducing the growth of both antibiotic-susceptible and -resistant S. aureus. nih.gov
The following table summarizes the in vitro antibacterial activity of selected pyridine analogs against S. aureus and B. subtilis.
| Compound Class | Target Pathogen(s) | MIC Range (μg/mL) | Reference |
| Fluoroquinolone derivatives | S. aureus (including MRSA) | 0.125 - 4 | nih.gov |
| Polyheterocyclic compounds | B. subtilis, S. aureus | 3.125 - 12.5 | nih.gov |
| 1,3,4-Oxadiazole derivatives | S. aureus | 0.5 | researchgate.net |
| Anaephene derivatives | S. aureus (including MRSA) | 0.5 - 16 | mdpi.com |
The antifungal properties of pyridine analogs have been investigated, with a particular focus on phytopathogenic fungi like Fusarium oxysporum. This fungus is responsible for vascular wilt, a destructive disease in various crops. nih.govmdpi.com Research has shown that certain synthetic compounds containing pyridine moieties can exhibit significant antifungal activity.
For example, a study on brassinin (B1667508) analogs derived from L-tryptophan, which share structural similarities with pyridine derivatives, evaluated their in vitro antifungal activity against F. oxysporum. nih.gov The results, expressed as half-maximal inhibitory concentration (IC50), indicated that the addition of a dithiocarbamate (B8719985) group could increase the inhibitory effect on the fungus. nih.gov Other studies have also explored the potential of various botanical extracts and synthetic compounds in inhibiting the mycelial growth of F. oxysporum. nih.govresearchgate.netresearchgate.net While direct data for this compound itself is limited, the broader class of pyridine-containing compounds shows promise as antifungal agents.
Preliminary studies into the antimicrobial mechanism of action for some pyridine analogs suggest that they may target the bacterial cell membrane. For instance, anaephene derivatives are hypothesized to integrate into the bacterial membrane, leading to its disruption and subsequent cell death. mdpi.com This membrane-associated mechanism is a potential avenue for combating drug-resistant bacteria like MRSA. mdpi.com
Other research on potent antimicrobial compounds that are effective against MRSA indicates that they act rapidly by disrupting the bacterial cell envelope. nih.gov For some thiazole-quinolinium derivatives, the mechanism may involve the inhibition of FtsZ polymerization, a crucial step in bacterial cell division, which ultimately disrupts Z-ring formation. nih.gov Molecular docking studies on other pyridine derivatives suggest potential inhibition of enzymes like pteridine (B1203161) reductase, which is vital for the function of certain protozoan cells. mdpi.com These findings highlight that the antimicrobial effects of pyridine analogs can be attributed to a variety of mechanisms targeting essential cellular structures and processes.
In Vitro Antiproliferative and Cytotoxic Assessments
The evaluation of pyridine analogs has extended to their potential as anticancer agents, with numerous studies assessing their cytotoxic effects on various cancer cell lines.
Several studies have demonstrated the in vitro antiproliferative activity of pyridine derivatives against hepatocellular carcinoma (Hep G2) and human breast cancer (MCF-7) cell lines. For instance, a new series of 5-aryl-1,3,4-thiadiazole-based compounds featuring pyridine heterocycles showed cytotoxic activities against both HepG2 and MCF-7 cells. researchgate.net Similarly, novel pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids were evaluated for their anti-proliferative activity against these cell lines, with some compounds showing excellent effects. nih.gov
The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50). One study on 2,6-diaryl-substituted pyridine derivatives reported IC50 values against MCF-7 cells, indicating their potential as antitumor agents. researchgate.net Another investigation into thiopyran analogs also determined IC50 values against MCF-7 cells. nih.gov Furthermore, certain indolizine (B1195054) derivatives, which are fused pyrrolo-pyridine compounds, have exhibited significant inhibition of proliferation in HepG2 cells. researchgate.net
The following table presents a summary of the in vitro antiproliferative activity of various pyridine analogs against Hep G2 and MCF-7 cell lines.
| Compound Class | Cell Line | IC50 Values | Reference |
| 5-Aryl-1,3,4-thiadiazole derivatives | HepG2, MCF-7 | Not specified in abstract | researchgate.net |
| Pyridine-thiazolidin-4-one hybrids | HepG2, MCF-7 | Good to excellent activity | nih.gov |
| 2,6-Diaryl-substituted pyridines | MCF-7 | IC50 of 0.17 µg/mL for one derivative | researchgate.net |
| Thiopyran analogs | MCF-7 | IC50 of 4.5 µM for one derivative | nih.gov |
| Indolizine derivatives | HepG2 | Significant inhibition | researchgate.net |
Investigations into the mechanisms underlying the antiproliferative effects of pyridine analogs have pointed towards the induction of programmed cell death, primarily apoptosis. mdpi.comnih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com
Studies on some synthetic oxazine (B8389632) derivatives have shown that they can induce both apoptosis and another form of programmed cell death called paraptosis in human breast cancer cells, including the MCF-7 line. nih.gov This process was linked to the activation of the JNK pathway and an increase in intracellular reactive oxygen species (ROS). nih.gov The induction of apoptosis by these compounds was evidenced by the cleavage of PARP and alterations in the expression of apoptosis-related proteins like Bax, Bcl-2, and caspases. nih.govnih.gov
Furthermore, some pyridine-containing hybrids have been shown to cause cell cycle arrest, another mechanism that can lead to the inhibition of cancer cell proliferation. nih.gov For example, one potent antiproliferative hybrid was found to cause G1 cell cycle arrest and induce apoptosis in HepG2 cells. nih.gov In some cases, autophagy has also been identified as a cellular response to treatment with these compounds, sometimes playing a cytoprotective role against apoptosis, while in other contexts, it contributes to cell death. mdpi.commdpi.com
Preclinical Pharmacokinetic and Metabolic Stability in In Vitro Systems (e.g., Human Liver Microsomes)
The in vitro assessment of pharmacokinetic properties, particularly metabolic stability, is a critical step in the early stages of drug discovery. For analogs of this compound, studies utilizing human liver microsomes (HLMs) provide essential insights into their metabolic fate. These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions.
Metabolic Pathway Identification
The metabolic pathways of this compound analogs are primarily investigated through incubation with HLMs in the presence of cofactors like NADPH. The identification of metabolites helps in understanding the potential routes of clearance and bioactivation. Based on the metabolism of similar pyridine-containing and heterocyclic compounds, several metabolic pathways can be anticipated for this class of analogs.
Oxidative metabolism is a principal route of clearance for many xenobiotics. For pyridine-based compounds, hydroxylation of the pyridine ring is a common metabolic transformation. nih.govnih.gov Specifically, for a 4-substituted pyridine ring, oxidation can occur at positions 2, 3, 5, or 6. Studies on other pyridine derivatives have shown that CYP enzymes, such as CYP2E1 and CYP2C8, can be involved in such hydroxylations. nih.gov
Another potential site of metabolism is the aliphatic ether linkage and the azetidine ring. O-dealkylation could lead to the formation of 3-hydroxyazetidine and a 4-(hydroxymethyl)pyridine metabolite. Furthermore, the azetidine ring itself can undergo oxidation. While specific metabolites for this compound are not detailed in publicly available literature, general metabolic pathways for related structures often involve N-dealkylation or oxidation of the heterocyclic ring. mdpi.com
The following table summarizes the plausible metabolic reactions for this compound analogs based on established metabolic pathways for similar chemical moieties.
| Metabolic Reaction | Potential Site on this compound | Resulting Metabolite Type | Relevant Enzyme Family |
| Pyridine Ring Hydroxylation | C-2, C-3, C-5, or C-6 of the pyridine ring | Hydroxypyridine derivative | Cytochrome P450 (e.g., CYP2E1, CYP2C8) |
| O-Dealkylation | Ether linkage between the azetidine and methylpyridine | 3-Hydroxyazetidine and 4-(hydroxymethyl)pyridine | Cytochrome P450 |
| Azetidine Ring Oxidation | Carbon atoms of the azetidine ring | Hydroxylated azetidine derivative | Cytochrome P450 |
| N-Oxidation | Nitrogen atom of the pyridine ring | Pyridine N-oxide | Flavin-containing monooxygenase (FMO) |
Impact of Azetidine Ring on Metabolic Stability
The azetidine ring, a four-membered saturated heterocycle, is a structural motif increasingly used in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. rsc.orgresearchgate.net Its impact on metabolic stability is a key consideration in the design of new therapeutic agents.
The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) influences its chemical reactivity and stability. rsc.org However, compared to the more strained aziridines, azetidines are significantly more stable, which allows for easier handling and often imparts favorable metabolic properties. rsc.orgresearchgate.net The presence of the azetidine ring can influence the metabolic stability of adjacent functional groups by introducing steric hindrance, which may shield susceptible sites from enzymatic attack.
Research on other N-substituted azetidines has demonstrated that the electronic properties of the substituent can significantly affect the stability of the azetidine ring itself. nih.gov For instance, conjugation of the azetidine nitrogen to a heteroaromatic ring system, such as pyridine, can enhance chemical stability by delocalizing the nitrogen's lone pair of electrons. nih.gov This delocalization reduces the basicity of the azetidine nitrogen and can, in turn, increase its resistance to certain metabolic pathways. nih.gov
Conversely, the azetidine ring can also be a site of metabolism. While often more stable than larger saturated rings like piperidine in certain contexts, it is not metabolically inert. The stability can be influenced by the nature and position of substituents on the ring. In the context of this compound analogs, the substitution at the 3-position via an ether linkage may influence the metabolic profile of the azetidine ring itself.
The following table provides a comparative overview of how the azetidine ring can influence metabolic stability parameters in in vitro systems, based on general findings in medicinal chemistry.
| Structural Feature | Potential Impact on Metabolic Stability in HLMs | Underlying Rationale |
| Azetidine Ring Strain | Generally more stable than aziridines, less stable than pyrrolidines/piperidines. | The moderate ring strain provides a balance between stability and conformational rigidity. rsc.orgresearchgate.net |
| Steric Hindrance | Can shield adjacent metabolic soft spots from CYP450 active sites. | The compact, rigid nature of the ring can block access for enzymatic metabolism. |
| Substitution Pattern | The position and nature of substituents can either enhance or decrease stability. | Substituents can introduce new metabolic sites or block existing ones. |
| Electronic Effects | Conjugation to aromatic systems like pyridine can increase stability. | Delocalization of the nitrogen lone pair can reduce susceptibility to oxidation. nih.gov |
Future Directions and Advanced Research Perspectives
Exploration of Novel Synthetic Methodologies for Diversification
The advancement of synthetic organic chemistry is crucial for creating diverse libraries of 4-[(Azetidin-3-yloxy)methyl]pyridine analogs, which is essential for comprehensive structure-activity relationship (SAR) studies. Modern synthetic methodologies can provide efficient access to a wide array of functionalized derivatives. rsc.org
Future synthetic efforts will likely focus on:
C-H Activation: Direct functionalization of the pyridine (B92270) ring and azetidine (B1206935) moiety through C-H activation would offer an atom-economical approach to introduce various substituents. This avoids the need for pre-functionalized starting materials and allows for late-stage diversification. rsc.org
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis can enable novel transformations that are often difficult to achieve with traditional thermal methods, leading to unique molecular architectures. rsc.org
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety, facilitating the rapid production of analog libraries for high-throughput screening.
Multicomponent Reactions: Developing novel multicomponent reactions that can assemble the core structure or append functional groups in a single step will significantly enhance synthetic efficiency. rsc.org
These advanced synthetic methods will be instrumental in generating a diverse set of molecules for biological evaluation.
Identification of Additional Biological Targets and Therapeutic Applications
While the initial biological profile of this compound derivatives is still emerging, the pyridine and azetidine motifs are present in numerous bioactive compounds, suggesting a broad potential for therapeutic applications. nih.govijnrd.org The pyridine scaffold is a key component in drugs with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. ijnrd.orgtjnpr.org Similarly, azetidine-containing molecules have shown significant potential in medicinal chemistry.
Future research will aim to identify and validate novel biological targets for this class of compounds. A systematic approach to screening against a wide panel of receptors, enzymes, and ion channels could reveal unexpected therapeutic opportunities. Potential areas of investigation include:
Neurodegenerative Diseases: Given the prevalence of pyridine-based structures in centrally active agents, exploring targets within the central nervous system is a logical step.
Infectious Diseases: The antibacterial potential of pyridine derivatives suggests that analogs of this compound could be developed as novel anti-infective agents. nih.govillinoisstate.edu
Oncology: Many kinase inhibitors and other anticancer agents feature heterocyclic scaffolds. Screening against various cancer cell lines and related molecular targets is a promising avenue.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
For the this compound scaffold, AI and ML can be applied in several ways:
| Application of AI/ML | Description |
| Predictive Modeling | Development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds, allowing for the prioritization of synthesis efforts. nih.gov |
| De Novo Design | Generative models can design novel molecules with desired properties from scratch, exploring a much larger chemical space than traditional methods. mdpi.com |
| ADMET Prediction | Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage. mdpi.com |
| Virtual Screening | ML-based methods can enhance the accuracy and speed of virtual screening campaigns to identify potential hits from large compound libraries. nih.gov |
By leveraging these in silico approaches, researchers can streamline the drug discovery pipeline, reducing both the time and cost associated with bringing a new therapeutic to market.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
A deep understanding of the biological effects of a compound requires a holistic approach that goes beyond single-target interactions. Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the molecular changes induced by a compound. nih.govfrontlinegenomics.comnih.gov
In the context of this compound research, multi-omics can be used to:
Elucidate Mechanism of Action: By observing the global changes in gene expression, protein levels, and metabolite concentrations in response to treatment, researchers can gain insights into the compound's mechanism of action and identify potential off-target effects.
Biomarker Discovery: Multi-omics data can help in the identification of biomarkers that can be used to monitor drug response or to select patient populations that are most likely to benefit from the treatment. frontlinegenomics.com
Systems Biology Modeling: The integration of multi-omics data can be used to construct and refine systems biology models of disease, providing a deeper understanding of the complex biological networks perturbed by the compound.
This systems-level approach will be crucial for a thorough characterization of the biological profile of this compound and its derivatives, ultimately guiding their development into safe and effective medicines.
Q & A
Q. What are the optimal synthetic routes for 4-[(Azetidin-3-yloxy)methyl]pyridine, and how can purity be ensured?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React azetidin-3-ol with a halogenated pyridine derivative (e.g., 4-(chloromethyl)pyridine) in a polar aprotic solvent (e.g., DMF) under inert conditions.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4, UV visualization) .
- Salt Formation : For improved stability, convert the free base to a hydrochloride salt using HCl gas in dichloromethane, followed by recrystallization from ethanol .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of azetidin-3-ol to halogenated precursor) and reaction time (12–24 hours at 80°C) to maximize yield (>75%) .
Q. How can this compound be characterized to confirm its structure?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for pyridine protons (δ 8.5–7.5 ppm), azetidine CH2O (δ 3.8–4.2 ppm), and methylene bridge (δ 4.5–5.0 ppm). Coupling constants (J = 5–7 Hz) confirm stereochemistry .
- ¹³C NMR : Pyridine carbons (120–150 ppm), azetidine carbons (50–70 ppm).
2. Mass Spectrometry (MS) : ESI-MS ([M+H]+) should match the molecular formula (C9H12N2O, exact mass 164.0950) .
3. IR Spectroscopy : Absorbance at 1250–1270 cm⁻¹ (C-O-C ether stretch) and 1600 cm⁻¹ (pyridine ring) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced Research Questions
Q. How can structural analogs or isomers of this compound be resolved, and what analytical methods validate their separation?
Methodological Answer:
- Separation Strategies :
- Host-Guest Inclusion : Use chiral hosts like N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine to separate enantiomers via crystallization. Monitor selectivity via thermal analysis (DSC) and X-ray diffraction .
- HPLC : Utilize a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase (85:15 v/v) to resolve isomers (retention time differences ≥2 minutes) .
- Validation : Compare experimental melting points and optical rotations with computational predictions (DFT calculations) .
Q. What pharmacological targets are associated with this compound derivatives, and how are receptor binding affinities quantified?
Methodological Answer:
- Targets :
- Binding Assays :
- Radioligand Displacement : Use [³H]N-methylscopolamine in CHO-K1 cells expressing mAChR subtypes. Calculate IC50 via nonlinear regression .
- Functional Activity : Measure cAMP inhibition (EC50) in HEK293 cells transfected with M1 receptors .
Q. How can computational modeling optimize the bioactivity of this compound derivatives?
Methodological Answer:
Q. What strategies mitigate synthetic challenges in modifying the pyridine or azetidine rings of this compound?
Methodological Answer:
- Ring Modifications :
- Pyridine Substitution : Introduce halogens (e.g., 4-iodo) via Miyaura borylation (Pd(dppf)Cl2, pinacolborane) to enhance electronic diversity .
- Azetidine Functionalization : Protect the azetidine nitrogen with Boc, perform alkylation at the 3-position, then deprotect with TFA .
- Troubleshooting :
- Low Yields : Optimize catalyst loading (5–10 mol% Pd) and reaction temperature (80–100°C) .
- Side Products : Use scavengers (e.g., QuadraSil MP) to remove Pd residues post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
